

# ZQMT-10 in Neovascular AMD: A Comparative Analysis Against Placebo

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## Compound of Interest

Compound Name: ZQMT-10  
Cat. No.: B15620674

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A comprehensive review of the available clinical and preclinical data on **ZQMT-10** for the treatment of neovascular age-related macular degeneration (nAMD) reveals its potential as an adjunctive therapy to standard anti-VEGF treatments. This guide provides a detailed comparison of **ZQMT-10** in combination with ranibizumab versus a placebo plus ranibizumab regimen, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

A pivotal multicenter, randomized, double-masked, placebo-controlled clinical trial has provided the primary evidence for the efficacy and safety of ZQMT, a traditional Chinese medicine, in the management of nAMD. It is important to note that this trial evaluated ZQMT as an add-on to the anti-VEGF agent ranibizumab, not as a monotherapy against a placebo. The findings from this study, along with a preclinical investigation into the mechanism of action of ZQMT, form the basis of this guide. For the purpose of this guide, **ZQMT-10** is considered to be the same as the ZQMT used in the cited studies.

## Efficacy in Combination Therapy

The clinical trial demonstrated that the combination of ZQMT and ranibizumab was non-inferior to ranibizumab and placebo in improving visual acuity. However, the ZQMT combination therapy showed significant advantages in several key secondary outcomes. Notably, it was more effective in reducing retinal hemorrhage, intraretinal and subretinal fluid, and the overall lesion size. A critical finding was that the addition of ZQMT significantly reduced the number of

ranibizumab injections required over the 24-week treatment period, suggesting a potential to decrease treatment burden and associated costs.<sup>[1][2]</sup>

## Quantitative Clinical Outcomes

The following tables summarize the key quantitative data from the 24-week clinical trial comparing ranibizumab in combination with ZQMT versus ranibizumab with a placebo.

Table 1: Change in Best-Corrected Visual Acuity (BCVA)

Treatment Group	Baseline BCVA (Mean ± SD)	Week 24 BCVA (Mean ± SD)	Mean Change from Baseline (ETDRS Letters)
Ranibizumab + ZQMT	45.3 ± 15.4	55.1 ± 14.9	+9.8
Ranibizumab + Placebo	46.1 ± 14.8	54.7 ± 15.2	+8.6

Table 2: Anatomical Outcomes and Treatment Burden

Outcome Measure	Ranibizumab + ZQMT	Ranibizumab + Placebo	p-value
Reduction in Retinal Hemorrhage	Significantly Greater	-	<0.05
Reduction in Retinal Fluid	Significantly Greater	-	<0.05
Reduction in Lesion Size	Significantly Greater	-	<0.05
Mean Number of Ranibizumab Injections	3.2 ± 1.1	4.5 ± 0.8	<0.0001

## Safety Profile

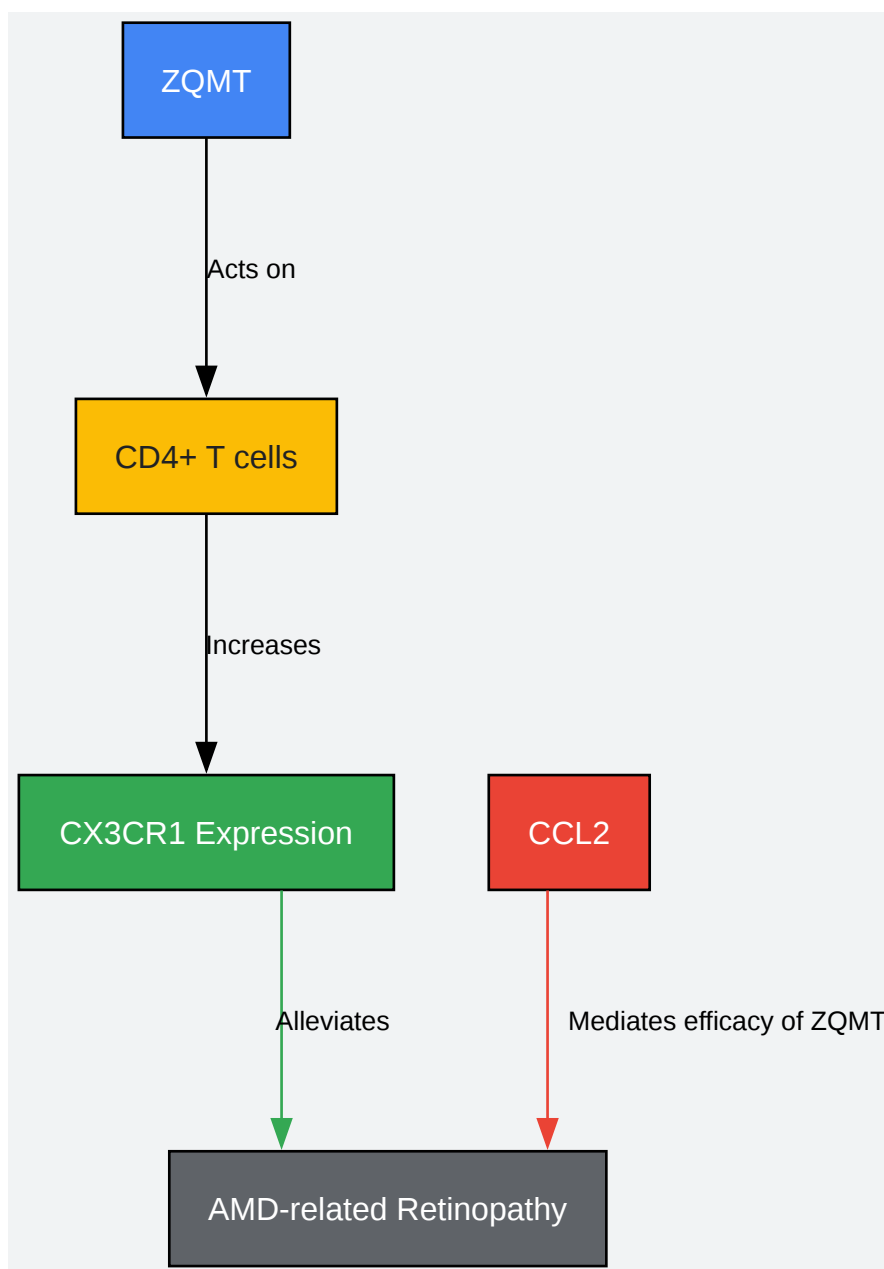
The combination of ZQMT with ranibizumab was found to have a safety profile equivalent to that of ranibizumab with placebo. No significant differences in the incidence or severity of adverse events were reported between the two groups.

Table 3: Adverse Events

Adverse Event Category	Ranibizumab + ZQMT (n=72)	Ranibizumab + Placebo (n=72)
Any Adverse Event	25 (34.7%)	28 (38.9%)
Serious Adverse Events	2 (2.8%)	3 (4.2%)
Eye-related Adverse Events	15 (20.8%)	18 (25.0%)
Non-eye-related Adverse Events	10 (13.9%)	10 (13.9%)

## Proposed Mechanism of Action

Preclinical studies in mouse models of both dry and wet AMD suggest that ZQMT exerts its therapeutic effects through the modulation of the CCL2/CX3CR1 signaling pathway.<sup>[3]</sup> ZQMT was found to increase the expression of CX3CR1 in CD4+ T cells. The therapeutic effects of ZQMT were abolished in mice with depleted CCL2 and CX3CR1, indicating that these molecules are crucial for its mechanism of action in alleviating AMD-related retinopathy.<sup>[3]</sup>



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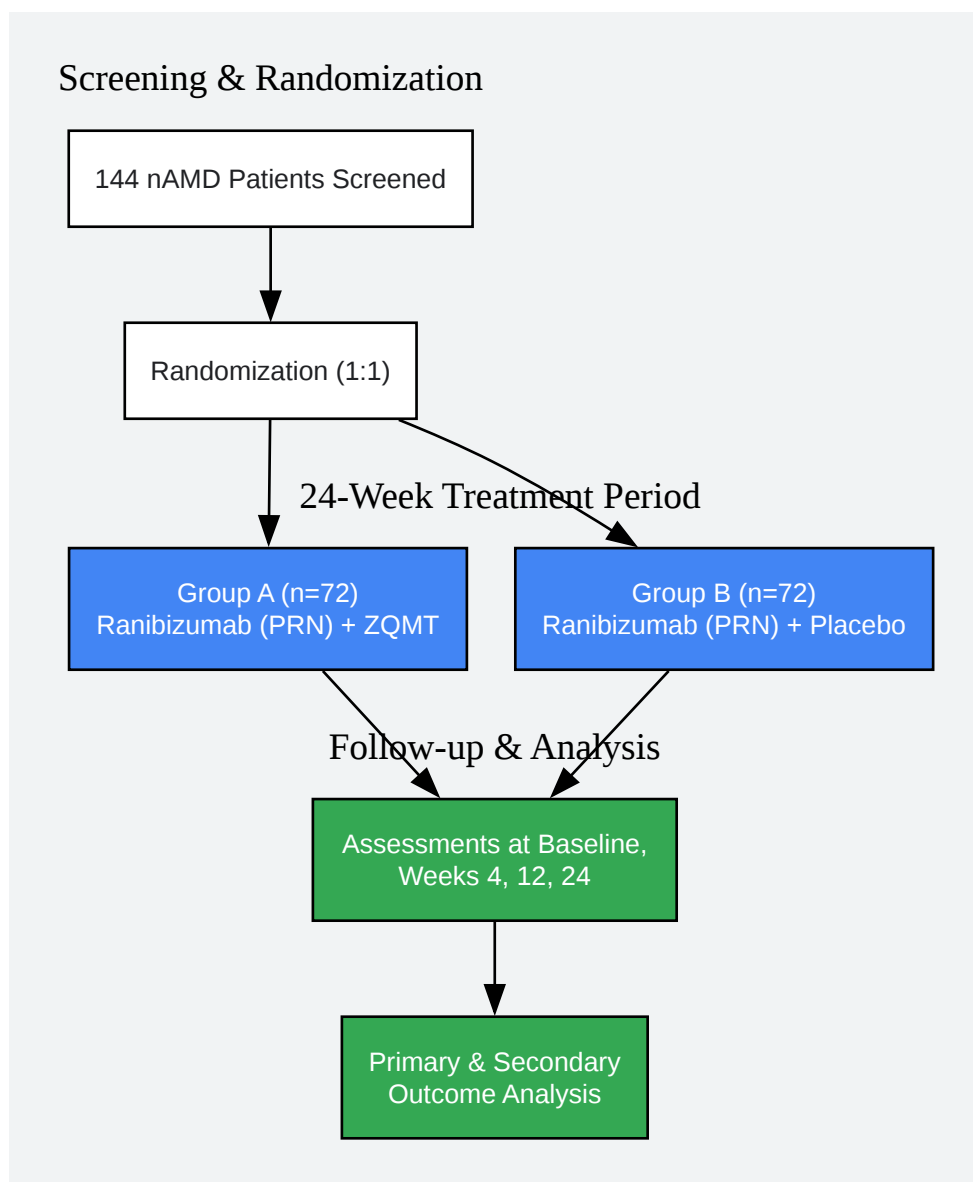
Caption: Proposed mechanism of action of ZQMT in AMD.

## Experimental Protocols

### Clinical Trial: ZQMT as an Adjunctive Therapy for nAMD

- Study Design: A multicenter, randomized, double-masked, placebo-controlled trial involving 144 patients with neovascular AMD.[1][2]

- Inclusion Criteria: Patients aged 50 years or older with active subfoveal choroidal neovascularization (CNV) secondary to AMD, and a best-corrected visual acuity (BCVA) between 20/400 and 20/40.
- Treatment Arms:
  - Group 1: Intravitreal ranibizumab (0.5 mg) as needed, plus oral ZQMT.
  - Group 2: Intravitreal ranibizumab (0.5 mg) as needed, plus an oral placebo.
- Duration: 24 weeks.
- Primary Outcome: Mean change in BCVA from baseline to week 24.
- Secondary Outcomes: Reduction in retinal hemorrhage, fluid, and lesion size; number of ranibizumab injections.
- Masking: Patients, investigators, and statisticians were masked to the treatment allocation.



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Caption: Clinical trial workflow for ZQMT in nAMD.

## Preclinical Study: Mechanism of Action in Mouse Models

- Animal Models:
  - Dry AMD Model: Crb1rd8 mice, which spontaneously develop AMD-like retinal lesions.
  - Wet AMD Model: Laser-induced choroidal neovascularization (CNV) in C57BL/6J mice.[3]

- ZQMT Administration: ZQMT was administered to the mice, and its effects on retinal pathology were evaluated.
- Outcome Measures:
  - Fundus photography to assess retinopathy in Crb1rd8 mice.
  - Fluorescein angiography and histopathology to evaluate CNV in the laser-induced model. [3]
  - In vitro and in vivo studies to assess the effect of ZQMT on CX3CR1 expression in CD4+ T cells.
  - Studies using CCL2 and CX3CR1 knockout mice to determine the role of this signaling pathway in the therapeutic effects of ZQMT.[3]

In summary, while **ZQMT-10** has not been studied as a standalone treatment versus a placebo for neovascular AMD, the available evidence strongly suggests its potential as a beneficial adjunctive therapy to standard anti-VEGF treatments. Its ability to reduce treatment burden by decreasing the frequency of intravitreal injections, coupled with a favorable safety profile, makes it a promising candidate for further investigation and development in the management of nAMD.

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- To cite this document: BenchChem. [ZQMT-10 in Neovascular AMD: A Comparative Analysis Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15620674#zqmt-10-versus-placebo-in-neovascular-amd-treatment>]

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